molecular formula C12H7Cl3 B164854 2,3,4'-Trichlorobiphenyl CAS No. 38444-85-8

2,3,4'-Trichlorobiphenyl

Cat. No. B164854
CAS RN: 38444-85-8
M. Wt: 257.5 g/mol
InChI Key: ZMHWQAHZKUPENF-UHFFFAOYSA-N
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Description

2,3,4’-Trichlorobiphenyl is a polychlorinated biphenyl (PCB) congener . PCBs are a group of synthetic organic compounds with chlorine atoms attached to biphenyl .


Synthesis Analysis

The synthesis of 2,3,4’-Trichlorobiphenyl involves a multi-step reaction. The initial reaction is dominated by the addition of tin to form the PCB-OH adducts . The PCB-OH adducts could further react with O2 either by H-abstraction to form hydroxylated PCBs or by addition to generate peroxy radical intermediates .


Molecular Structure Analysis

The molecular formula of 2,3,4’-Trichlorobiphenyl is C12H7Cl3 . The molecular weight is 257.54 .


Chemical Reactions Analysis

The detailed atmospheric oxidation mechanism initiated by OH radicals was investigated . The initial reaction is dominated by OH addition to form the PCB–OH adducts .


Physical And Chemical Properties Analysis

2,3,4’-Trichlorobiphenyl has a molecular weight of 257.54 . It is moderately toxic by the intraperitoneal route . When heated to decomposition, it emits toxic vapors of Cl .

Scientific Research Applications

Photocatalytic Degradation

Research has demonstrated the photocatalytic degradation of PCBs like 2,3,4'-Trichlorobiphenyl using advanced materials. For instance, Deng et al. (2015) showed that toxic PCBs could be degraded into long-chain alkanes through photocatalytic degradation by Ag nanoparticle decorated ZnO microspheres, revealing a new pathway for PCB degradation that involves ring-opening reactions (Deng et al., 2015).

Methanolysis Regioselectivity

The methanolysis of lower polychlorinated biphenyls, including 2,3,4'-Trichlorobiphenyl, with sodium methoxide shows distinct regioselectivity, leading to preferential substitution reactions. This finding indicates a potential pathway for selective dechlorination and modification of PCBs (Khaibulova et al., 2016).

Fenton-like Catalytic Degradation

Lin et al. (2014) investigated the degradation of PCB28 (similar to 2,3,4'-Trichlorobiphenyl) in a goethite-catalyzed Fenton-like system, achieving up to 99% degradation. This study highlights the effectiveness of Fenton-like reactions in degrading PCBs, offering insights into potential remediation strategies for contaminated environments (Lin et al., 2014).

Mutagenicity and Activation by CYP2E1

Liu et al. (2017) reported on the potent mutagenicity of non-planar tri- and tetrachlorobiphenyls in mammalian cells, with human CYP2E1 being a significant activating enzyme. This research sheds light on the molecular mechanisms underlying the toxicological effects of PCBs and identifies key enzymes involved in their metabolic activation (Liu et al., 2017).

Adsorption and Microwave Regeneration

A study on the adsorption of PCB29 (similar structure) by granular activated carbon and subsequent microwave regeneration suggests a viable method for treating PCB-contaminated solutions. This approach highlights the potential for reusing adsorbents in pollution cleanup efforts (Liu et al., 2007).

Safety And Hazards

2,3,4’-Trichlorobiphenyl is moderately toxic by the intraperitoneal route . When heated to decomposition, it emits toxic vapors of Cl . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .

properties

IUPAC Name

1,2-dichloro-3-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHWQAHZKUPENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7091549
Record name 2,3,4'-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7091549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4'-Trichlorobiphenyl

CAS RN

38444-85-8
Record name 2,3,4′-Trichlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38444-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4'-Trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4'-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7091549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4'-TRICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GT5EC8H71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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